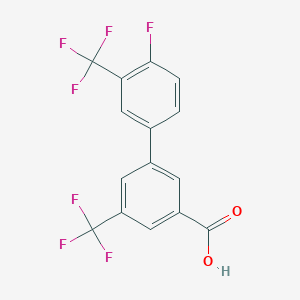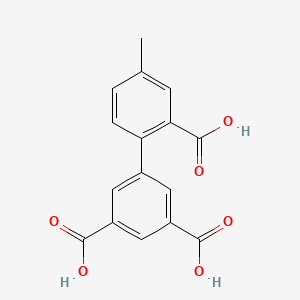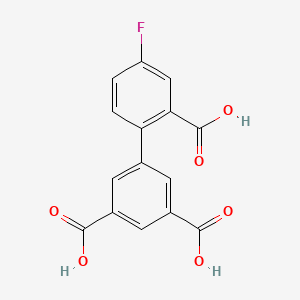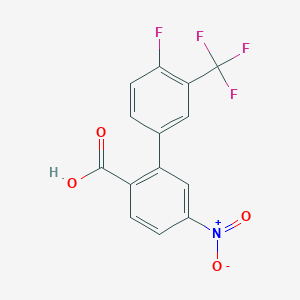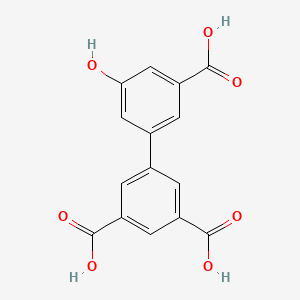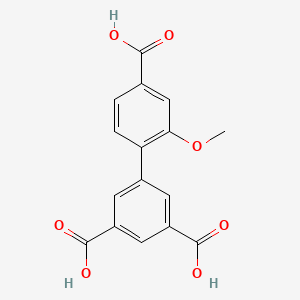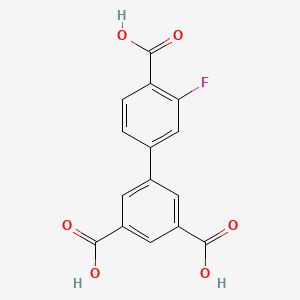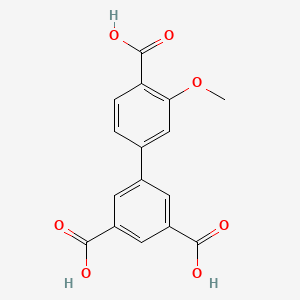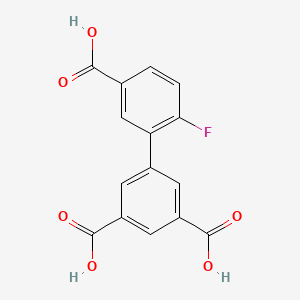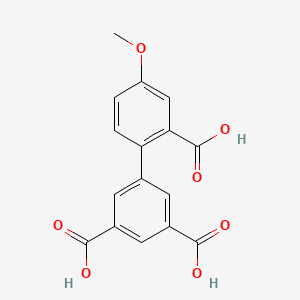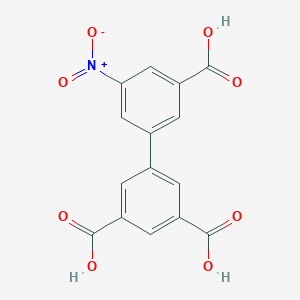
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid (3,5-DCPMB) is a phenolic acid that has been widely studied in recent years due to its potential applications in scientific research. 3,5-DCPMB is a non-toxic, water-soluble compound that has been used to study its biochemical and physiological effects in various experiments. In
Wirkmechanismus
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% is still not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% may also inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its non-toxic and water-soluble nature. Additionally, the compound is relatively inexpensive and easy to synthesize. However, the compound has some limitations in terms of its stability and shelf-life, as it is prone to oxidation and degradation in the presence of light and oxygen.
Zukünftige Richtungen
The potential applications of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in scientific research are vast, and there are many possible future directions for further exploration. One possible direction is to further investigate the compound’s effects on the immune system and its potential as an anti-cancer agent. Additionally, further study could be conducted on the compound’s effects on oxidative stress and inflammation, and its potential as an antioxidant. Other possible future directions include exploring the compound’s effects on other disease states, such as diabetes, and its potential as an anti-inflammatory agent.
Synthesemethoden
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3,5-dihydroxybenzoic acid (3,5-DHB) and sodium methoxide. The synthesis of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% from 3,5-DHB and sodium methoxide involves a reaction of the two in a solvent, typically anhydrous ethanol. The reaction is conducted in a sealed tube and heated at a temperature of 120-130°C for a period of one hour. After the reaction is completed, the product is filtered and the solvent is evaporated to obtain a white powder of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been widely studied in recent years due to its potential applications in scientific research. The compound has been used in a variety of experiments, including those related to oxidative stress, inflammation, and cell cycle regulation. 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has also been used to study its effects on the immune system, its effects on the growth of cancer cells, and its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
5-(3-carboxy-5-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-6-9(4-12(7-13)16(21)22)8-2-10(14(17)18)5-11(3-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIKHTWBHZVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691890 |
Source


|
| Record name | 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-81-4 |
Source


|
| Record name | 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

